molecular formula C13H20ClNO2 B2957024 2,4-dimethyl-6-[(morpholin-4-yl)methyl]phenol hydrochloride CAS No. 1052543-29-9

2,4-dimethyl-6-[(morpholin-4-yl)methyl]phenol hydrochloride

Cat. No.: B2957024
CAS No.: 1052543-29-9
M. Wt: 257.76
InChI Key: XNSQCSOJSJTDEL-UHFFFAOYSA-N
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Description

2,4-Dimethyl-6-[(morpholin-4-yl)methyl]phenol hydrochloride is a synthetic organic compound featuring a phenol core substituted with two methyl groups at the 2- and 4-positions, a morpholine-containing methyl group at the 6-position, and a hydrochloride counterion. The hydrochloride salt enhances solubility in aqueous media, making it suitable for formulation in drug delivery systems.

Properties

IUPAC Name

2,4-dimethyl-6-(morpholin-4-ylmethyl)phenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-10-7-11(2)13(15)12(8-10)9-14-3-5-16-6-4-14;/h7-8,15H,3-6,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNSQCSOJSJTDEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)CN2CCOCC2)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-6-[(morpholin-4-yl)methyl]phenol hydrochloride typically involves the reaction of 2,4-dimethylphenol with morpholine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The resulting product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-6-[(morpholin-4-yl)methyl]phenol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various reduced phenol derivatives. Substitution reactions can result in a wide range of substituted phenol compounds .

Scientific Research Applications

2,4-dimethyl-6-[(morpholin-4-yl)methyl]phenol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dimethyl-6-[(morpholin-4-yl)methyl]phenol hydrochloride involves its interaction with specific molecular targets and pathways. The phenol group can interact with various enzymes and receptors, leading to biological effects. The morpholinylmethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Structural and Functional Comparison of Morpholine-Containing Compounds
Compound Name Core Structure Key Substituents Therapeutic Area Bioactivity Mechanism
2,4-Dimethyl-6-[(morpholin-4-yl)methyl]phenol HCl Phenol + morpholine Methyl groups, morpholine-methyl Not specified (likely anti-inflammatory) Potential enzyme/receptor modulation
(2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine HCl Morpholine 2-Methyl-3-phenylpropyl Respiratory/Anesthetic CNS interaction
Oxymetazoline HCl Phenol + imidazoline tert-Butyl, imidazoline Nasal decongestant α-Adrenergic receptor agonism
4-(2-Chloroethyl)morpholine HCl Morpholine Chloroethyl chain Synthetic intermediate Alkylation/antimetabolite
Table 2: Physicochemical Properties (Inferred from Structural Features)
Compound Name Molecular Weight (g/mol) LogP (Predicted) Water Solubility (HCl salt)
2,4-Dimethyl-6-[(morpholin-4-yl)methyl]phenol HCl ~285.8 ~1.2 (moderate) High
Oxymetazoline HCl ~296.8 ~2.5 (lipophilic) Moderate
4-(2-Chloroethyl)morpholine HCl ~170.1 ~0.8 (polar) Very high

Discussion of Key Differences

  • Morpholine vs. Imidazoline : Morpholine’s oxygen and nitrogen atoms enable hydrogen bonding and solubility, whereas imidazoline’s conjugated system (e.g., in oxymetazoline) favors receptor binding via charge transfer .
  • Phenol vs. Non-Phenol Cores: Phenolic compounds often exhibit antioxidant or anti-inflammatory properties, while non-phenolic morpholine derivatives (e.g., ) may prioritize membrane permeability for CNS targets .
  • Substituent Effects: Chloroethyl groups () introduce reactivity absent in methyl-substituted phenols, directing applications toward synthesis rather than direct bioactivity .

Biological Activity

Overview of 2,4-Dimethyl-6-[(morpholin-4-yl)methyl]phenol Hydrochloride

This compound is a synthetic compound primarily studied for its potential biological activities, particularly in pharmacological applications. Its structure features a phenolic core substituted with dimethyl groups and a morpholine moiety, which may contribute to its biological properties.

Antimicrobial Properties

Research indicates that phenolic compounds often exhibit antimicrobial properties. The presence of the morpholine group may enhance the compound's ability to penetrate microbial membranes, increasing its efficacy against various pathogens. Studies have shown that similar compounds can inhibit the growth of bacteria and fungi, suggesting potential applications in treating infections.

Antioxidant Activity

Phenolic compounds are known for their antioxidant properties, which help neutralize free radicals in biological systems. This activity is crucial for preventing oxidative stress-related diseases. Preliminary studies on structurally similar compounds indicate that this compound may possess significant antioxidant capabilities.

Enzyme Inhibition

The compound may also act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, phenolic compounds are known to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain. This inhibition could lead to anti-inflammatory effects, making it a candidate for pain management therapies.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study examining the antimicrobial effects of various phenolic derivatives found that compounds with similar structures exhibited significant activity against both Gram-positive and Gram-negative bacteria. The study suggested that modifications to the phenolic structure could enhance efficacy.
  • Antioxidant Assessment : In vitro assays measuring the DPPH radical scavenging activity indicated that phenolic compounds can significantly reduce oxidative stress markers. The specific contribution of this compound remains to be fully elucidated but aligns with findings from related compounds.
  • Enzyme Inhibition Studies : Research focusing on the inhibition of COX enzymes by phenolic compounds has shown promising results. A comparative analysis demonstrated that certain substitutions on the phenolic ring could enhance inhibitory potency, indicating potential therapeutic applications for inflammatory conditions.

Summary Table of Biological Activities

Biological ActivityEvidence LevelPotential Applications
AntimicrobialModerateInfection treatment
AntioxidantHighOxidative stress-related diseases
Enzyme Inhibition (COX)ModerateAnti-inflammatory therapies

Q & A

Basic: What are the recommended synthetic routes for 2,4-dimethyl-6-[(morpholin-4-yl)methyl]phenol hydrochloride, and how can reaction yields be optimized?

Methodological Answer:
The synthesis typically involves a Mannich reaction, where morpholine reacts with formaldehyde and 2,4-dimethylphenol to form the morpholinylmethyl-substituted intermediate. Key steps include:

  • Reagent Ratios: Optimizing stoichiometry (e.g., 1:1.2:1 for phenol, formaldehyde, morpholine) to minimize side products like bis-alkylated derivatives.
  • Solvent Selection: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction homogeneity and yield .
  • Acid Catalysis: Hydrochloric acid facilitates protonation of intermediates, driving the reaction toward the hydrochloride salt.
  • Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol/water mixtures improves purity.
    Yield Optimization: Use in-situ FTIR or LCMS (as in ) to monitor intermediate formation and adjust reaction times dynamically .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR: ¹H NMR confirms substitution patterns (e.g., singlet for aromatic protons at C2/C4 methyl groups, δ ~2.3 ppm; morpholine protons at δ ~3.6–3.8 ppm). ¹³C NMR identifies carbonyl and quaternary carbons .
  • FTIR: Bands at ~3400 cm⁻¹ (phenolic O-H), ~2800 cm⁻¹ (C-H stretch in morpholine), and ~1200 cm⁻¹ (C-O-C in morpholine) .
  • HPLC/LCMS: Reverse-phase HPLC (C18 column, mobile phase: 0.1% TFA in H₂O/ACN) confirms purity (>95%). LCMS (e.g., m/z [M+H]+) validates molecular weight .

Advanced: How can crystallographic data resolve structural ambiguities in this compound, and what software is recommended for refinement?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is essential for unambiguous structural determination. Key steps:

  • Data Collection: Use a Bruker APEX II diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .
  • Refinement: SHELXL ( ) is preferred for small-molecule refinement. Critical parameters:
    • R-factor: Aim for <5% (e.g., R₁ = 0.042 as in ).
    • Displacement Parameters: Validate anisotropic ADPs for non-H atoms .
  • Validation: PLATON ( ) checks for missed symmetry, voids, and hydrogen-bonding networks.

Example Crystallographic Data (from ):

ParameterValue
Space groupC2/c
a, b, c (Å)26.4133, 7.6598, 18.0332
β (°)91.417
V (ų)3647.4
Z8

Advanced: How can computational methods address contradictions between experimental and theoretical spectroscopic data?

Methodological Answer:
Discrepancies (e.g., NMR chemical shifts or FTIR bands) often arise from solvent effects, tautomerism, or conformational flexibility. Mitigation strategies:

  • DFT Calculations: Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to simulate NMR/IR spectra. Compare Boltzmann-weighted conformer ensembles with experimental data .
  • Solvent Modeling: Include implicit solvent models (e.g., PCM for DMSO or water) to improve shift accuracy .
  • Dynamic Effects: Molecular dynamics (MD) simulations (e.g., GROMACS) assess conformational sampling over 100 ns trajectories .

Advanced: What strategies are effective in resolving crystallographic disorder in the morpholine ring?

Methodological Answer:
Morpholine puckering ( ) and disorder are common due to its flexible six-membered ring. Solutions include:

  • Low-Temperature Data Collection: Reduces thermal motion (e.g., 100 K in ).
  • Twinning Refinement: Use TWINLAW in SHELXL for non-merohedral twins.
  • Occupancy Refinement: Split morpholine atoms into two positions with partial occupancies (e.g., 70:30 ratio) .
  • Ring Puckering Analysis: Apply Cremer-Pople coordinates ( ) to quantify deviations from planarity .

Advanced: How can researchers establish structure-activity relationships (SAR) for this compound in biological systems?

Methodological Answer:

  • Analog Synthesis: Modify substituents (e.g., replace morpholine with piperazine) and compare bioactivity (e.g., enzyme inhibition assays) .
  • Docking Studies: Use AutoDock Vina to predict binding modes with target proteins (e.g., VAP-1 in ). Validate with MD simulations .
  • Pharmacokinetic Profiling: Assess solubility (e.g., ’s saline/PEG 400 formulations) and metabolic stability via liver microsome assays .

Advanced: How should researchers validate analytical methods for detecting impurities in synthesized batches?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to heat (40–80°C), acid/base hydrolysis, and UV light to identify degradation products.
  • HPLC-MS/MS: Use a Q-TOF mass spectrometer to resolve impurities with similar retention times .
  • Calibration Curves: Validate linearity (R² >0.995) across 50–150% of the target concentration range.

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